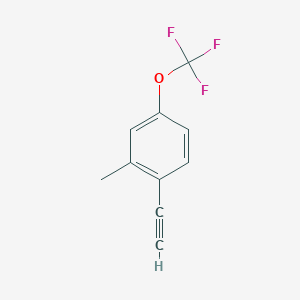
1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H7F3O . It has a molecular weight of 200.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7F3O/c1-3-8-4-5-9(6-7(8)2)14-10(11,12)13/h1,4-6H,2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 200.16 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 166.8±40.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C .
Mechanism of Action
TFMET exerts its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and mitogen-activated protein kinase (MAPK) pathways. TFMET has been shown to have anti-inflammatory, analgesic, and anticancer activities, which are attributed to its ability to modulate these pathways.
Biochemical and Physiological Effects:
TFMET has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and PDE enzymes, which are involved in the regulation of inflammation and pain. TFMET has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, TFMET has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
TFMET has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TFMET is also relatively inexpensive compared to other aryl alkynes, making it a cost-effective reagent for organic synthesis. However, TFMET has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of TFMET. One area of focus is the optimization of TFMET synthesis methods to improve yield and purity. Another area of focus is the development of novel TFMET derivatives with improved biological activities and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of TFMET and to identify new therapeutic targets for the treatment of various diseases.
Synthesis Methods
TFMET can be synthesized through a multi-step process involving the reaction of 2-methyl-4-(trifluoromethoxy)aniline with ethynylmagnesium bromide, followed by oxidation and deprotection steps. The yield of TFMET can be improved by optimizing the reaction conditions, including the reaction temperature, solvent, and catalyst.
Scientific Research Applications
TFMET has been used in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, TFMET has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, TFMET has been used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic synthesis, TFMET has been used as a versatile reagent for the synthesis of complex organic molecules.
Safety and Hazards
The safety information for “1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-8-4-5-9(6-7(8)2)14-10(11,12)13/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAOBJTAQXKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
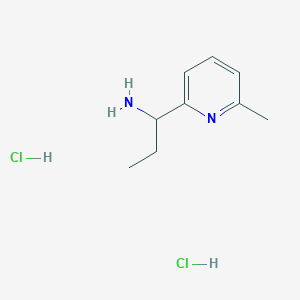

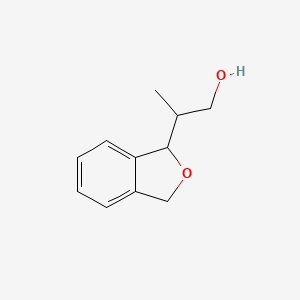
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
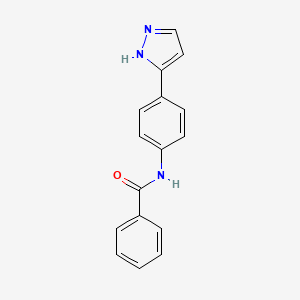
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)
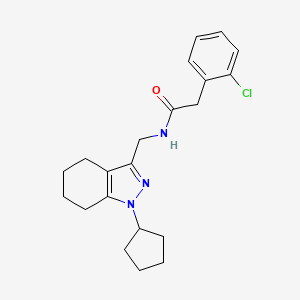

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)
